molecular formula C21H44N2O9 B1682601 t-boc-N-amido-PEG7-Amine CAS No. 206265-98-7

t-boc-N-amido-PEG7-Amine

Cat. No.: B1682601
CAS No.: 206265-98-7
M. Wt: 468.6 g/mol
InChI Key: HTIMIYPOESODPC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

t-boc-N-amido-PEG7-Amine, also known as Boc-NH-PEG7-NH2, is a polyethylene glycol (PEG) derivative . It is primarily used as a reagent in the preparation of biotinylated spacers present in glucose-transporter probes . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), with which the amino group of the compound can react .

Mode of Action

The compound contains an amino group and a Boc-protected amino group . The amino group is reactive and can form bonds with carboxylic acids, activated NHS esters, and carbonyls . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

It is known that the compound is used in the synthesis of biotinylated spacers present in glucose-transporter probes . Therefore, it can be inferred that the compound plays a role in the biochemical pathways related to glucose transport.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the formation of biotinylated spacers in glucose-transporter probes . These spacers play a crucial role in the function of the probes, enabling the detection and study of glucose transport.

Action Environment

The action of this compound is influenced by environmental factors such as pH. The Boc group in the compound can be deprotected under mild acidic conditions to form the free amine . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of the environment.

Biochemical Analysis

Biochemical Properties

The amino group of t-boc-N-amido-PEG7-Amine is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . This allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which this compound is used.

Cellular Effects

Its ability to increase solubility in aqueous media suggests that it may influence cell function by facilitating the transport and distribution of other biomolecules.

Molecular Mechanism

It is known that the Boc group can be deprotected under mild acidic conditions to form the free amine . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Transport and Distribution

Its hydrophilic PEG spacer may facilitate its transport and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-boc-N-amido-PEG7-Amine typically involves the reaction of a PEG derivative with an amino group and a Boc-protected amino group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and mild acidic conditions for deprotection. The general synthetic route can be summarized as follows:

    PEGylation: The PEG chain is functionalized with an amino group.

    Boc Protection: The amino group is protected with a Boc group using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Purification: The product is purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

t-boc-N-amido-PEG7-Amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Mild acids such as trifluoroacetic acid (TFA) are commonly used.

    Amide Bond Formation: Carboxylic acids, activated esters, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) are used.

    Reductive Amination: Reducing agents such as sodium cyanoborohydride are employed.

Major Products Formed

    Free Amine: Formed after Boc deprotection.

    Amides: Formed through reactions with carboxylic acids and activated esters.

    Secondary Amines: Formed through reductive amination with carbonyl compounds.

Comparison with Similar Compounds

t-boc-N-amido-PEG7-Amine can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its longer PEG chain, which provides enhanced solubility and flexibility in various applications. The presence of both an amino group and a Boc-protected amino group allows for versatile chemical modifications and conjugations .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44N2O9/c1-21(2,3)32-20(24)23-5-7-26-9-11-28-13-15-30-17-19-31-18-16-29-14-12-27-10-8-25-6-4-22/h4-19,22H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIMIYPOESODPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90410538
Record name Boc-PEG-amine (n=7)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90410538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206265-98-7
Record name Boc-PEG-amine (n=7)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90410538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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